molecular formula C11H18N2O2 B14391370 ethyl 5-pentyl-1H-imidazole-2-carboxylate CAS No. 89994-86-5

ethyl 5-pentyl-1H-imidazole-2-carboxylate

Cat. No.: B14391370
CAS No.: 89994-86-5
M. Wt: 210.27 g/mol
InChI Key: KTAHICSTLDWPGT-UHFFFAOYSA-N
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Description

Ethyl 5-pentyl-1H-imidazole-2-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a pentyl group at the 5-position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-pentyl-1H-imidazole-2-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . Another method involves the condensation of hydroxylamine with ethyl glyoxalate to form an N-oxide intermediate, which then undergoes cyclization to yield the imidazole .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-pentyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole ring, which can participate in electron transfer processes.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring. Common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl ester group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of ethyl 5-pentyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Ethyl 5-pentyl-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.

Properties

CAS No.

89994-86-5

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 5-pentyl-1H-imidazole-2-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-3-5-6-7-9-8-12-10(13-9)11(14)15-4-2/h8H,3-7H2,1-2H3,(H,12,13)

InChI Key

KTAHICSTLDWPGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C(N1)C(=O)OCC

Origin of Product

United States

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